molecular formula C8H7ClN2O B1312741 2-Methyl-5-chloro-6-benzoxazolamine CAS No. 323579-00-6

2-Methyl-5-chloro-6-benzoxazolamine

Cat. No. B1312741
M. Wt: 182.61 g/mol
InChI Key: VZICVFYCZDSEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-chloro-6-benzoxazolamine, also known as MCO, is an aromatic heterocyclic compound with a molecular weight of 168.55 g/mol, and an empirical formula of C8H7ClN2O. MCO is a key intermediate for the synthesis of a range of pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for various other industrial applications, such as the manufacture of polyurethanes and polymers. MCO has a wide range of properties, including a low melting point, good solubility, and high stability.

Scientific Research Applications

Novel Pharmacological Characterizations

  • Selective Serotonin Receptor Agonists : Research has identified compounds with structural similarities to 2-Methyl-5-chloro-6-benzoxazolamine as potential selective serotonin receptor agonists, indicating applications in obesity treatment through modulation of food intake and body weight in animal models. These compounds exhibit high selectivity and efficacy for serotonin receptors, underscoring their therapeutic potential without affecting dopamine and norepinephrine transporters (Thomsen et al., 2008).

Chemical Synthesis and Reactivity

  • Synthetic Methodologies : Studies have focused on the synthesis of benzoxazolamine derivatives, including methods for creating chloromethyl benzoxazolines, which are precursors for developing potential antipsychotic agents. These synthetic pathways highlight the compound's versatility in generating pharmacologically relevant structures (Carato et al., 2000).

Energetic Studies and Material Characterization

  • Thermochemical Properties : Energetic studies on benzoxazole derivatives, including those with chloro and methyl substitutions, have been conducted to understand their thermochemical properties in both condensed and gaseous states. Such research provides insights into the stability and reactivity of these compounds, relevant for material science applications (Silva et al., 2013).

Environmental and Agricultural Applications

  • Herbicide Runoff and Volatilization : Research into benzoxazolamine derivatives has also extended into environmental science, particularly studying the runoff and volatilization of herbicides. This research is crucial for understanding the environmental impact and efficacy of herbicidal compounds in agricultural settings (Gish et al., 2011).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Compounds structurally related to 2-Methyl-5-chloro-6-benzoxazolamine have been synthesized and evaluated for their antibacterial and antifungal properties. Such studies contribute to the search for new antimicrobial agents capable of addressing drug-resistant infections (Shaikh, 2013).

properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZICVFYCZDSEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460835
Record name 2-Methyl-5-chloro-6-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-chloro-6-benzoxazolamine

CAS RN

323579-00-6
Record name 5-Chloro-2-methyl-6-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323579-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-chloro-6-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzoxazolamine, 5-chloro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Chloro-2-methyl-6-nitrobenzoxazole (30 g), was dissolved in tetrahydrofuran (150 mL), and Raney-Nickel which had been pre-washed with water (×3) and tetrahydrofuran (×3), was added. The mixture was then hydrogenated at room temperature and 50 psi of hydrogen. The reaction is complete in approximately 1.5 hours. After this period, the catalyst is filtered off and the solution concentrated under reduced pressure. The residue is triturated with heptane, cooled and the solid filtered off. Yield 22 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.